P62-mediated mitophagy inducer

Übersicht

Beschreibung

P62-mediated mitophagy inducer is a compound that activates mitophagy, a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation. This compound is particularly notable for its ability to induce mitophagy without recruiting Parkin or causing the collapse of mitochondrial membrane potential. It remains active in cells lacking a fully functional PINK1/Parkin pathway, making it a valuable tool for studying mitochondrial dynamics and autophagy mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of P62-mediated mitophagy inducer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, typically light yellow to yellow in color, and is stored at -20°C to maintain its stability over long periods .

Analyse Chemischer Reaktionen

Types of Reactions

P62-mediated mitophagy inducer primarily undergoes reactions that stabilize nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulate P62 expression, thereby activating mitophagy. These reactions do not involve common oxidation, reduction, or substitution reactions typically seen in other chemical compounds .

Common Reagents and Conditions

The compound is used in various in vitro studies at concentrations around 10 μM, with incubation times ranging from a few hours to 24 hours. These conditions are optimized to observe the maximum effect on Nrf2 levels and P62 expression .

Major Products Formed

The primary outcome of reactions involving this compound is the activation of mitophagy pathways, leading to the degradation of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional organelles .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Nrf2 Stabilization : PMI enhances Nrf2 activity, leading to increased expression of P62, which acts as an autophagic adaptor that links ubiquitinated mitochondria to autophagosomes .

- Independence from PINK1/Parkin : PMI can induce mitophagy without requiring the PINK1/Parkin signaling cascade, making it a unique tool for studying mitophagy pathways .

- Ubiquitination : PMI increases polyubiquitination of mitochondrial outer membrane proteins, marking them for degradation .

Neurodegenerative Diseases

Research indicates that impaired mitophagy contributes to neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. By enhancing P62-mediated mitophagy, PMI may help mitigate the accumulation of misfolded proteins and damaged mitochondria associated with these diseases.

- Alzheimer's Disease : Studies have shown that reduced P62 expression correlates with neurodegenerative symptoms. By using PMI to upregulate P62 levels, researchers aim to restore mitochondrial function and reduce neurotoxicity caused by protein aggregates .

- Parkinson's Disease : The role of P62 in recruiting damaged mitochondria for degradation is crucial in models of Parkinson's disease. Enhancing P62 levels through PMI may offer protective effects against dopaminergic neuron degeneration .

Cardiovascular Research

In cardiac models, PMI has been shown to enhance mitophagy and protect against ischemia-reperfusion injury. Studies involving cardiomyocytes demonstrated that PMI treatment led to increased mitochondrial turnover and improved cell survival under stress conditions.

- Ischemic Preconditioning : In experiments with Parkin knockout mice, the absence of Parkin resulted in diminished cardioprotective effects during ischemic preconditioning. However, treatment with PMI restored some protective mechanisms by enhancing mitophagy through P62 upregulation .

Comparative Efficacy Table

| Compound | Mechanism | Disease Model | Effectiveness |

|---|---|---|---|

| P62-Mediated Mitophagy Inducer (PMI) | Upregulates P62 via Nrf2 stabilization | Alzheimer's Disease | Reduces protein aggregates |

| Parkinson's Disease | Protects dopaminergic neurons | ||

| Ischemia-Reperfusion Injury | Enhances cardiomyocyte survival | ||

| Sulforaphane | Nrf2 activator | Various neurodegenerative diseases | Cytotoxic at high concentrations |

Case Studies

- Mitophagy in Neurodegeneration : A study demonstrated that PMI treatment significantly increased mitochondrial colocalization with LC3B in neuronal cells, indicating enhanced mitophagic activity. This was correlated with reduced levels of toxic aggregates associated with neurodegenerative diseases .

- Cardiac Protection : In HL-1 cardiomyocytes subjected to simulated ischemia, PMI treatment led to a marked increase in mitochondrial clearance and improved cell viability compared to untreated controls. This suggests a pivotal role for P62-mediated mitophagy in cardiac stress responses .

Wirkmechanismus

P62-mediated mitophagy inducer exerts its effects by stabilizing Nrf2 and upregulating P62 expression. This activation of the Nrf2/ARE signaling pathway leads to the induction of mitophagy without the need for Parkin recruitment. The compound remains effective even in the absence of a fully functional PINK1/Parkin pathway, highlighting its unique mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulforaphane: Another compound that activates the Nrf2/ARE signaling pathway.

Ubiquitin Specific Peptidase 8 (USP8): A cytoplasmic deubiquitinating enzyme that promotes mitophagy.

FUNDC1, BNIP3/NIX, FKBP8, PHB2, and CL: Receptor-mediated mitophagy inducers involved in mitochondrial quality control

Uniqueness

P62-mediated mitophagy inducer is unique in its ability to activate mitophagy without causing mitochondrial membrane potential collapse or requiring Parkin recruitment. This makes it particularly valuable for studying mitophagy in cells with compromised PINK1/Parkin pathways .

Biologische Aktivität

P62-mediated mitophagy inducer (PMI) is a pharmacological compound that enhances the process of mitophagy, specifically through the upregulation of the autophagic adaptor molecule P62 (also known as SQSTM1). This compound has garnered attention for its ability to activate mitophagy independently of the traditional PINK1/Parkin pathway, which is typically involved in the selective degradation of damaged mitochondria. This article explores the biological activity of PMI, its mechanisms, and its implications in cellular health and disease.

PMI functions by stabilizing Nrf2, a transcription factor that regulates antioxidant response and is linked to mitochondrial biogenesis and mitophagy. The stabilization of Nrf2 leads to increased expression of P62, which plays a crucial role in recognizing and targeting damaged mitochondria for degradation. Notably, PMI activates mitophagy without collapsing mitochondrial membrane potential (), differentiating it from other mitophagy inducers that can induce cellular toxicity.

Key Findings

- P62 Upregulation : Treatment with PMI resulted in a significant increase in P62 mRNA and protein levels. Quantitative RT-PCR showed a 1.8-fold increase in cytosolic P62 after 24 hours of treatment .

- Mitophagy Activation : Immunofluorescence studies demonstrated that PMI treatment led to increased colocalization of P62 with mitochondria, indicating enhanced recruitment of autophagosomes to damaged mitochondria .

- Independence from Parkin : Unlike traditional mitophagy pathways that rely on Parkin, PMI activates mitophagy through alternative mechanisms, including direct interaction between P62 and LC3, a protein essential for autophagosome formation .

Comparative Data

The following table summarizes key findings from studies on PMI compared to other known mitophagy inducers:

| Compound | Mechanism | Independence from PINK1/Parkin | Toxicity Level | P62 Interaction |

|---|---|---|---|---|

| PMI | Nrf2 stabilization | Yes | Low | Direct |

| Sulforaphane | Nrf2 activation | No | Moderate | Indirect |

| FCCP | Mitochondrial depolarization | Yes | High | None |

Cardioprotection via Mitophagy

A study investigated the role of P62 in cardiomyocytes subjected to ischemic preconditioning (IPC). It was found that depletion of P62 exacerbated cell death during IPC, highlighting the protective role of P62-mediated mitophagy in cardiac cells. In wild-type mice, IPC led to translocation of P62 to mitochondria, while Parkin knockout mice exhibited reduced cardioprotection due to impaired mitophagy .

Cancer Cell Protection

In A549 lung cancer cells, research demonstrated that LC3B/p62-mediated mitophagy protects against apoptosis induced by resveratrol treatment. The study indicated that p62 knockdown increased apoptosis rates, suggesting that maintaining p62 levels is crucial for cell survival under stress conditions .

Implications for Health and Disease

PMI's ability to induce mitophagy has significant implications for various diseases characterized by mitochondrial dysfunction, including neurodegenerative diseases and cancer. The regulatory loop involving p62 and Nrf2 suggests potential therapeutic targets for enhancing mitochondrial quality control mechanisms.

Potential Therapeutic Applications

- Neurodegenerative Diseases : Enhancing mitophagy through PMI may help mitigate oxidative stress and improve mitochondrial function in neurodegenerative conditions.

- Cancer Therapy : By modulating mitophagy pathways, PMI could be utilized to enhance the efficacy of existing cancer treatments by promoting cell death in tumor cells while protecting normal cells.

Eigenschaften

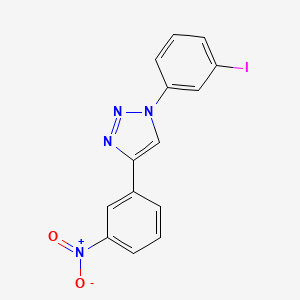

IUPAC Name |

1-(3-iodophenyl)-4-(3-nitrophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWEYNSNZJEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809031-84-2 | |

| Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.